Cas no 101765-35-9 (Dispiro[cyclopropane-1,6'(17'H)-cyclopropa[15,16]cyclopenta[a]phenanthrene-17',2''(5''H)-furan]-3',5''(2'H)-dione,1',3'',4'',7',8',9',10',11',12',13',14',15',16',20'-tetradecahydro-10',13'-dimethyl-,(2''S,8'R,9'S,10'R,13'S,14'R,15'S,16'S)-)
101765-35-9 structure
Product Name:Dispiro[cyclopropane-1,6'(17'H)-cyclopropa[15,16]cyclopenta[a]phenanthrene-17',2''(5''H)-furan]-3',5''(2'H)-dione,1',3'',4'',7',8',9',10',11',12',13',14',15',16',20'-tetradecahydro-10',13'-dimethyl-,(2''S,8'R,9'S,10'R,13'S,14'R,15'S,16'S)-
Numero CAS:101765-35-9
MF:C25H32O3
MW:380.519787788391
CID:212050
PubChem ID:13506228
Update Time:2025-04-19
Dispiro[cyclopropane-1,6'(17'H)-cyclopropa[15,16]cyclopenta[a]phenanthrene-17',2''(5''H)-furan]-3',5''(2'H)-dione,1',3'',4'',7',8',9',10',11',12',13',14',15',16',20'-tetradecahydro-10',13'-dimethyl-,(2''S,8'R,9'S,10'R,13'S,14'R,15'S,16'S)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Dispiro[cyclopropane-1,6'(17'H)-cyclopropa[15,16]cyclopenta[a]phenanthrene-17',2''(5''H)-furan]-3',5''(2'H)-dione,1',3'',4'',7',8',9',10',11',12',13',14',15',16',20'-tetradecahydro-10',13'-dimethyl-,(2''S,8'R,9'S,10'R,13'S,14'R,15'S,16'S)-
- 6,6-Emopc
- 6,6-ethylene-15,16-methylene-3-oxo-17-pregn-4-ene-2,17-carbolactone
- Dispiro[cyclopropane-1,6'(17'H)-cyclopropa[15,16]cyclopenta[a]phenanthrene-17',2''(5''H)-furan]-3',5''(2'H)-dione,1',3'',4'',
- Dispiro[cyclopropane-1,6'(17'H)-cyclopropa[15,16]cyclopenta[a]phenanthrene-17',2''(5''H)-furan]-3',5''(2'H)-dione,1',3'',4'',7',8',9',10',11',12',13',14',15',16',20'-tetradecahydro-10',13'-dimethyl-,(
- 4a',6a'-dimethyl-4',4a',4b',5',6',6a',7a',8',8a',8b',8c',9'-dodecahydro-3''H-dispiro[cyclopropane-1,10'-cyclopropa[4,5]cyclopenta[1,2-a]phenanthrene-7',2''-furan]-2',5''(3'H,4''H)-dione
- 101765-35-9
- DTXSID20144177
-
- Inchi: 1S/C25H32O3/c1-22-6-3-14(26)11-19(22)24(9-10-24)13-16-17(22)4-7-23(2)21(16)15-12-18(15)25(23)8-5-20(27)28-25/h11,15-18,21H,3-10,12-13H2,1-2H3/t15-,16-,17+,18+,21+,22-,23+,25+/m1/s1
- Chiave InChI: JTNMEYPROBSWNA-VAXHUAPUSA-N
- Sorrisi: O1C(CC[C@@]21[C@@]1(C)CC[C@@H]3[C@@]4(C)CCC(C=C4C4(CC4)C[C@H]3[C@@H]1[C@@H]1C[C@@H]12)=O)=O
Proprietà calcolate
- Massa esatta: 380.23526
- Massa monoisotopica: 380.23514488g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 28
- Conta legami ruotabili: 0
- Complessità: 852
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 8
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.4
- Superficie polare topologica: 43.4Ų
Proprietà sperimentali
- PSA: 43.37
Dispiro[cyclopropane-1,6'(17'H)-cyclopropa[15,16]cyclopenta[a]phenanthrene-17',2''(5''H)-furan]-3',5''(2'H)-dione,1',3'',4'',7',8',9',10',11',12',13',14',15',16',20'-tetradecahydro-10',13'-dimethyl-,(2''S,8'R,9'S,10'R,13'S,14'R,15'S,16'S)- Letteratura correlata
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Fornitori consigliati
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso